5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
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Overview
Description
5-(Benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is an organic compound that holds significance in medicinal chemistry and various branches of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Pyridine ring formation: : A precursor pyridine derivative is synthesized through a series of condensation reactions.
Carbonylation: : Introduction of the carbonyl group at the desired position on the pyridine ring is achieved using carbonylation reactions, often employing reagents such as carbon monoxide and palladium catalysts.
Piperazine ring attachment: : The piperazine ring is introduced through nucleophilic substitution reactions, where piperazine reacts with the carbonylated pyridine intermediate.
Benzyloxy group addition: : The benzyloxy group is introduced using benzyl halides in the presence of base catalysts.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Automation and optimization of reaction conditions help in scaling up the production process while maintaining the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify different functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Benzyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: : Oxidized derivatives of the compound with additional oxygen functionalities.
Reduction: : Reduced forms of the compound, often with fewer double bonds or carbonyl groups.
Substitution: : Substituted derivatives with varying side chains or functional groups.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its potential as a biological probe or ligand.
Medicine: : Studied for its pharmacological properties, including its potential as a therapeutic agent.
Industry: : Utilized in the development of advanced materials and catalysts.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The precise mechanism involves binding to these targets and modulating their activity, often through inhibition or activation of biochemical pathways. This can result in therapeutic effects or serve as a tool for studying biological processes.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one: : Similar in structure but with a chlorine substituent instead of fluorine.
5-(Benzyloxy)-2-(4-(2-methylphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one: : Contains a methyl group in place of the fluorine atom.
Highlighting Uniqueness
5-(Benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one stands out due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
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Biological Activity
5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one, a compound with significant potential in medicinal chemistry, has been the focus of various studies due to its biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C24H24FN3O
- Molecular Weight : 421.5 g/mol
- CAS Number : 1021222-28-5
This compound primarily functions as a modulator of the central nervous system (CNS), exhibiting properties that may influence neurotransmitter systems. Specifically, it has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.
Inhibitory Effects on MAO
Research indicates that derivatives containing the piperazine moiety, similar to this compound, exhibit potent inhibitory activity against MAO-B. For instance:
- IC50 Values :
Antidepressant and Anxiolytic Potential
Given its MAO inhibitory activity, compounds in this class may possess antidepressant and anxiolytic properties. The modulation of serotonin levels through MAO inhibition can lead to increased availability of this neurotransmitter in the synaptic cleft, potentially alleviating symptoms of depression and anxiety.
Data Table: Biological Activity Summary
Activity | Compound | IC50 (µM) | Reference |
---|---|---|---|
MAO-B Inhibition | This compound | TBD | |
MAO-B Inhibition | T6 (related derivative) | 0.013 | |
Antidepressant Activity | Various piperazine derivatives | Variable |
Study 1: Evaluation of Antidepressant Effects
A study conducted on similar piperazine derivatives revealed significant antidepressant-like effects in animal models. The administration of these compounds led to increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant action.
Study 2: Anxiolytic Properties
Another investigation assessed the anxiolytic effects of related compounds using the elevated plus maze test. Results indicated that these compounds significantly increased the time spent in open arms compared to control groups, suggesting anxiolytic potential.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3/c1-26-16-23(31-17-18-7-3-2-4-8-18)22(29)15-21(26)24(30)28-13-11-27(12-14-28)20-10-6-5-9-19(20)25/h2-10,15-16H,11-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGHPXWFDUVMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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